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Compound of Interest

Compound Name: 2,5-Difluorobenzoyl chloride

Cat. No.: B1297439

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-
Difluorobenzoyl chloride (CAS No. 35730-09-7). Due to the limited availability of published
experimental spectra in public databases, this guide combines known physical data with
predicted spectroscopic values derived from analogous compounds and established
spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a liquid acyl chloride
are also presented.

Compound Overview

2,5-Difluorobenzoyl chloride is a halogenated aromatic compound with the molecular formula
CsHsCIF20. It serves as a key intermediate in the synthesis of various pharmaceuticals and
agrochemicals. Accurate spectroscopic characterization is crucial for its quality control and for
monitoring chemical reactions in which it is a reactant or product.

Physical Properties:
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Property Value Reference
Molecular Weight 176.55 g/mol

Appearance Clear colorless to yellow liquid [1]

Boiling Point 92-93 °C at 34 mmHg

Density 1.425 g/mL at 25 °C

Refractive Index 1.515 (at 20 °C)

Spectroscopic Data (Predicted)

While experimental spectra for 2,5-Difluorobenzoyl chloride are not readily available in public
repositories, the following tables outline the expected spectroscopic data based on the
compound's structure and data from similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (6, Coupling Constant

Multiplicity Assignment
ppm) (J, Hz)
J(H,F) =8, J(H,H) =5,
~7.8-8.0 ddd H-6
JH,F) =3
~7.3-75 m H-3, H-4

Predicted 13C NMR Data (Solvent: CDCIs)

Chemical Shift (6, ppm) Assignment

~165 C=0

~160 (d, J(C,F) = 250 Hz) C-F

~157 (d, J(C,F) = 250 Hz) C-F

~120 - 135 Aromatic C-H & C-Cl
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Predicted °F NMR Data (Solvent: CDCls, Reference: CFCls)

Chemical Shift (6, ppm) Assignment
~-110to -120 F at C-2
~-115t0 -125 Fat C-5

Infrared (IR) Spectroscopy

A product specification sheet from Thermo Fisher Scientific indicates that the compound
conforms to FTIR identification, suggesting that experimental data exists within the company.[1]
The predicted significant vibrational frequencies are listed below.

Predicted IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

~1780 - 1810 Strong C=0 stretch (acyl chloride)
~1600, 1480 Medium-Strong C=C stretch (aromatic)
~1200 - 1300 Strong C-F stretch

~800 - 900 Strong C-H bend (out-of-plane)
~600 - 800 Medium C-Cl stretch

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

m/z Relative Intensity Assignment

[M]* (Molecular ion peak,

176/178 High o _

showing isotopic pattern for CI)
141 Medium [M-CII*
113 High [M-COCI*
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Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a liquid sample

such as 2,5-Difluorobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of 2,5-Difluorobenzoyl chloride in

~0.6 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
IH NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds. A larger number of scans will be required compared to *H NMR.

9F NMR Acquisition:
o Acquire a one-dimensional fluorine spectrum.
o Areference standard such as CFCIs (or an external standard) should be used.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts should be referenced to the residual solvent peak or
an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
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e Sample Preparation: As 2,5-Difluorobenzoyl chloride is a liquid, a thin film can be prepared
by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the clean salt plates.

o Place the sample-loaded salt plates in the sample holder.

o Acquire the sample spectrum over the range of 4000-400 cm™1,

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile liquid, direct injection or a GC-MS interface can be used.

« lonization: Utilize Electron lonization (El) to generate the molecular ion and fragment ions.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole or time-of-flight).

o Detection: The detector records the abundance of each ion at a specific m/z value.

o Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The
molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Difluorobenzoyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297439#spectroscopic-data-for-2-5-difluorobenzoyl-
chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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